molecular formula C14H29NaO3S B3432637 Sodium 1-tetradecanesulfonate CAS No. 68037-49-0

Sodium 1-tetradecanesulfonate

Cat. No.: B3432637
CAS No.: 68037-49-0
M. Wt: 300.44 g/mol
InChI Key: AYFACLKQYVTXNS-UHFFFAOYSA-M
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Description

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;tetradecane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFACLKQYVTXNS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892954
Record name Sodium myristylsulfonate
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Molecular Weight

300.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name Sulfonic acids, C10-18-alkane, sodium salts
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CAS No.

6994-45-2, 27175-91-3, 68037-49-0
Record name Sodium myristylsulfonate
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Record name Sodium tetradecane-1-sulphonate
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Record name Sodium C14-17 alcohol sulfonate
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Record name Sulfonic acids, C10-18-alkane, sodium salts
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Record name Sodium myristylsulfonate
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Record name Sulfonic acids, C10-18-alkane, sodium salts
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Record name Sodium tetradecane-1-sulphonate
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Record name 1-Tetradecanesulfonic acid, sodium salt
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Record name SODIUM MYRISTYLSULFONATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1-tetradecanesulfonate is synthesized through the sulfonation of tetradecane. The process involves the reaction of tetradecane with sulfur trioxide (SO₃) in the presence of a catalyst, followed by neutralization with sodium hydroxide (NaOH) to form the sodium salt. The reaction conditions typically include controlled temperatures and the use of an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous sulfonation in a reactor, followed by neutralization and purification steps to achieve the desired purity levels. The final product is usually obtained as a white crystalline powder.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-tetradecanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Sodium 1-tetradecanesulfonate is characterized by the following chemical properties:

  • Chemical Formula : C₁₄H₃₀NaO₃S
  • Molecular Weight : 300.433 g/mol
  • CAS Number : 6994-45-2
  • Form : Crystalline solid

The structure consists of a long hydrophobic alkyl chain (tetradecane) attached to a sulfonate group, contributing to its surfactant properties.

Pharmaceutical Applications

2.1 Drug Formulation

This compound is utilized in the formulation of various pharmaceutical products due to its surfactant properties. It acts as an emulsifier and stabilizer in drug formulations, enhancing the solubility of poorly soluble drugs and improving bioavailability.

Case Study : A study demonstrated that incorporating this compound in lipid-based formulations significantly improved the solubility of hydrophobic drugs, resulting in enhanced therapeutic efficacy .

2.2 Antiviral Activity

Recent research has indicated that this compound may inhibit viral entry by interfering with the interaction between viral proteins and host cell receptors. This property has potential implications for developing antiviral therapies.

Case Study : An in vitro study showed that sodium tetradecane sulfonate exhibited inhibitory effects on the spike protein-ACE2 interaction, suggesting its potential use in preventing SARS-CoV-2 infection .

Cosmetic Applications

This compound is widely used in cosmetic products as a surfactant and emulsifying agent. It contributes to the stability and texture of formulations, including shampoos, conditioners, and lotions.

3.1 Surfactant in Personal Care Products

This compound is effective in reducing surface tension, making it suitable for use in various personal care products such as:

  • Shampoos
  • Body washes
  • Facial cleansers

Table 1: Concentrations of this compound in Cosmetic Products

Product TypeTypical Concentration (%)
Shampoo0.5 - 3
Body Wash0.5 - 2
Facial Cleanser0.5 - 1

Analytical Applications

4.1 Ion Pair Chromatography

This compound is extensively used as an ion-pairing agent in chromatographic techniques, particularly ion pair chromatography (IPC). It enhances the separation of ionic compounds by forming ion pairs with analytes.

Case Study : In a study evaluating low-pressure ion pair chromatography for food samples, this compound was shown to improve the resolution of trigonelline detection in coffee samples .

Industrial Applications

This compound finds applications beyond pharmaceuticals and cosmetics, including:

  • Detergents and Cleaning Agents : Used as a surfactant to enhance cleaning efficiency.
  • Textile Industry : Acts as a wetting agent during dyeing processes.
  • Agricultural Chemicals : Serves as an emulsifier in pesticide formulations.

Safety and Regulatory Aspects

While this compound is generally regarded as safe for use in consumer products at specified concentrations, regulatory assessments are essential to ensure safety across various applications.

Mechanism of Action

The primary mechanism of action for sodium 1-tetradecanesulfonate revolves around its behavior as a surfactant. In aqueous solutions, it self-assembles into micelles above its critical micelle concentration (CMC). These micelles can solubilize hydrophobic compounds, making them more accessible for various chemical and biological processes. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating their solubilization and stabilization.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Chromatography : this compound's low UV absorbance (A₅₀₀ₙₘ: 0.02) and high purity make it superior to shorter-chain analogs (e.g., C₁₀, C₁₂) for sensitive detection .
  • Textile Industry : Outperforms secondary sulfonates (e.g., SAS60/90) in maintaining emulsification under extreme pH and temperature .
  • Safety Profile : Classified as a skin/eye irritant (Hazard Statements: H315, H319), requiring precautions similar to other sulfonates .

Biological Activity

Sodium 1-tetradecanesulfonate, a sulfonic acid derivative, is recognized for its significant biological activity, particularly in surfactant applications. This compound has garnered attention due to its potential antimicrobial properties and its role in enhancing the bioavailability of pharmaceuticals and agricultural agents. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

This compound has the molecular formula C14H29NaO3SC_{14}H_{29}NaO_3S and a molecular weight of approximately 288.43 g/mol. Its structure consists of a long hydrocarbon chain (tetradecane) with a sulfonate group, which imparts significant surfactant properties.

PropertyValue
Molecular FormulaC14H29NaO3SC_{14}H_{29}NaO_3S
Molecular Weight288.43 g/mol
SolubilityWater-soluble
Functional GroupSulfonate

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Surfactants derived from sulfonic acids, including this compound, are known to disrupt microbial cell membranes, leading to cell lysis and death. This property makes it a candidate for use in disinfectants and antimicrobial formulations.

Case Study: Efficacy Against Bacterial Strains

In a study evaluating the antimicrobial efficacy of various surfactants, including this compound, it was found to be effective against several bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional surfactants.

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (mg/L)
Escherichia coli50
Staphylococcus aureus75

Genotoxicity and Carcinogenicity

This compound has been evaluated for genotoxicity and carcinogenicity through various assays. Results indicate that it is non-carcinogenic based on long-term studies in rats. Additionally, genotoxicity assays such as the Ames test have shown negative results, indicating no mutagenic effects.

Table 3: Toxicological Assessment Summary

ParameterResult
CarcinogenicityNon-carcinogenic
GenotoxicityNegative (Ames Test)
Dermal IrritationMild irritation

Environmental Impact

The environmental implications of this compound have also been studied. It is classified as having low toxicity to aquatic organisms, making it suitable for use in formulations that may enter water systems.

Case Study: Aquatic Toxicity Assessment

A study assessing the chronic aquatic toxicity of this compound revealed that it poses minimal risk to fish populations at concentrations typically found in commercial products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 1-tetradecanesulfonate
Reactant of Route 2
Sodium 1-tetradecanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.